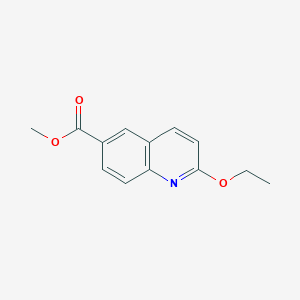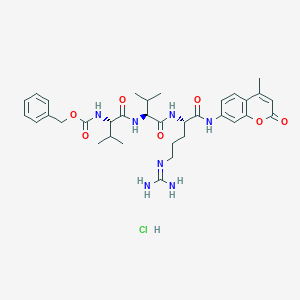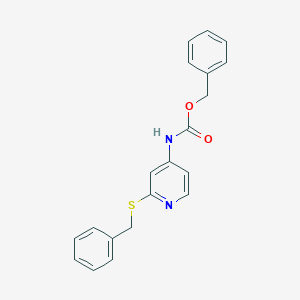
Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-(benzylthio)pyridin-4-ylcarbamate, also known as BBP, is an organic compound with the molecular formula C13H15NOS. BBP has been used in a variety of scientific research applications, including drug design and development, organic chemistry, and biochemistry. BBP is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which plays an important role in inflammation and pain. In addition, BBP has been shown to have anti-cancer, anti-inflammatory, anti-viral, and anti-fungal properties.
Aplicaciones Científicas De Investigación
Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97% has a wide range of applications in scientific research. It has been used to investigate the effects of COX-2 inhibitors on inflammation and pain, as well as to study the biochemical and physiological effects of drugs and other compounds. Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97% has also been used to study the mechanism of action of drugs and other compounds, as well as to design and develop new drugs. In addition, Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97% has been used in organic chemistry to synthesize a variety of compounds, and in biochemistry to study the effects of compounds on cellular processes.
Mecanismo De Acción
Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97% is a potent inhibitor of COX-2, an enzyme involved in inflammation and pain. Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97% binds to the active site of COX-2, preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins. This inhibition leads to decreased inflammation and pain.
Biochemical and Physiological Effects
The inhibition of COX-2 by Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97% leads to decreased inflammation and pain. In addition, Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97% has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6). Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97% has also been shown to inhibit the growth of cancer cells and to have anti-viral and anti-fungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97% in laboratory experiments has several advantages. Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97% is a potent inhibitor of COX-2, making it an ideal compound for studying the effects of COX-2 inhibitors on inflammation and pain. In addition, Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97% is relatively easy to synthesize, making it a convenient and cost-effective compound for use in laboratory experiments. However, Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97% is not without its limitations. Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97% is a relatively small molecule, making it difficult to study its effects on larger biological systems.
Direcciones Futuras
There are several potential future directions for Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97%. One potential direction is to further investigate the effects of Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97% on inflammation and pain. Another potential direction is to explore the potential of Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97% as an anti-cancer agent. Additionally, further research could be conducted to investigate the biochemical and physiological effects of Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97% on cellular processes. Finally, Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97% could also be used as a starting material for the synthesis of other compounds.
Métodos De Síntesis
Benzyl 2-(benzylthio)pyridin-4-ylcarbamate; 97% can be synthesized via a two-step process. In the first step, the starting material, benzylthiopyridin-4-ylcarbamate, is reacted with benzyl bromide in the presence of a base, such as sodium hydroxide, to produce the desired product. In the second step, the product is then reacted with sodium hydroxide and an acid, such as sulfuric acid, to produce the desired product.
Propiedades
IUPAC Name |
benzyl N-(2-benzylsulfanylpyridin-4-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c23-20(24-14-16-7-3-1-4-8-16)22-18-11-12-21-19(13-18)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSHIMLPFCTOBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=NC=C2)SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

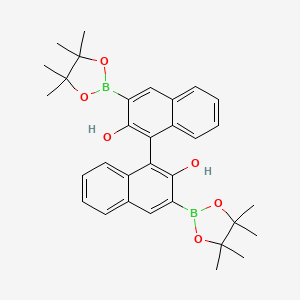
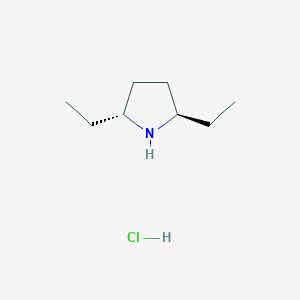
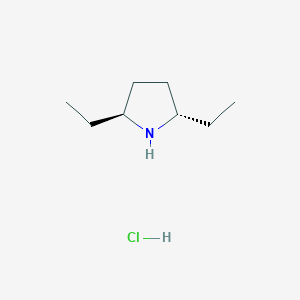
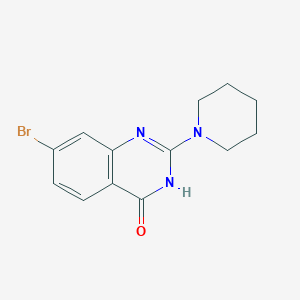
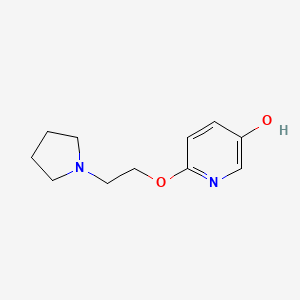
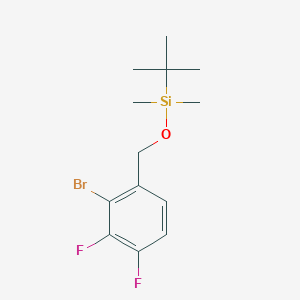
![Ethyl 2-(4-(t-butoxycarbonyl)piperazin-1-yl)benzo[d]thiazole-5-carboxylate; 98%](/img/structure/B6298321.png)
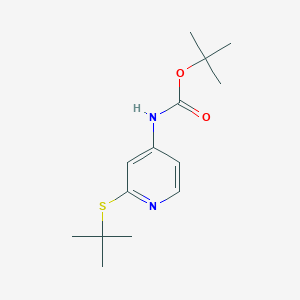
![t-Butyl 7-isopropoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate, 99%](/img/structure/B6298326.png)
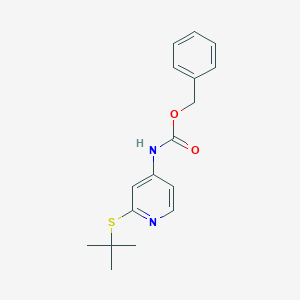
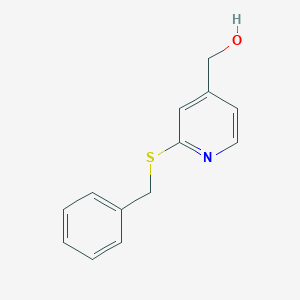
![Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99%](/img/structure/B6298349.png)
